1-O-(5,7-Diisopropyl-6-oxo-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-YL)pentitol
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Overview
Description
1-O-(5,7-Diisopropyl-6-oxo-1,3-diazatricyclo[3311~3,7~]dec-2-YL)pentitol is a complex organic compound characterized by its unique tricyclic structureIts molecular formula is C19H34N2O6, and it has an average mass of 386.483 Da .
Preparation Methods
The synthesis of 1-O-(5,7-Diisopropyl-6-oxo-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-YL)pentitol involves several steps:
Condensation of BOC protected isopropyl hydrazine with phosgene: This step forms an intermediate compound.
Deprotection with aqueous HCl: This step removes the BOC protecting group.
Condensation with aldehydes to form tetrazanes: This step involves the formation of tetrazane intermediates.
Oxidation to give the final product: The final step involves oxidation to yield the desired compound.
Chemical Reactions Analysis
1-O-(5,7-Diisopropyl-6-oxo-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-YL)pentitol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: It can also undergo reduction reactions under specific conditions.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common reagents and conditions: Typical reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Scientific Research Applications
1-O-(5,7-Diisopropyl-6-oxo-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-YL)pentitol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound’s stability and solubility make it useful in various industrial processes.
Mechanism of Action
The mechanism of action of 1-O-(5,7-Diisopropyl-6-oxo-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-YL)pentitol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
1-O-(5,7-Diisopropyl-6-oxo-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-YL)pentitol can be compared with other similar compounds, such as:
1,5-Diisopropyl-6-oxo-verdazyl: This compound has a similar tricyclic structure but differs in its substituents and overall reactivity.
6,6’,7,7’-Tetrahydroxy-1,1’-dimethoxy-5,5’-diisopropyl-3,3’-dimethyl-2,2’-binaphthalene-8,8’-dicarbaldehyde: This compound shares some structural similarities but has different functional groups and applications.
1,3,7,7-Tetramethyl-9-oxo-2-oxabicyclo[4.4.0]dec-5-ene: Another compound with a tricyclic structure, but with distinct chemical properties and uses.
These comparisons highlight the uniqueness of 1-O-(5,7-Diisopropyl-6-oxo-1,3-diazatricyclo[331
Properties
Molecular Formula |
C19H34N2O6 |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
5,7-di(propan-2-yl)-2-(2,3,4,5-tetrahydroxypentoxy)-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
InChI |
InChI=1S/C19H34N2O6/c1-11(2)18-7-20-9-19(12(3)4,16(18)26)10-21(8-18)17(20)27-6-14(24)15(25)13(23)5-22/h11-15,17,22-25H,5-10H2,1-4H3 |
InChI Key |
NVAVFLCLCWQIOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C12CN3CC(C1=O)(CN(C2)C3OCC(C(C(CO)O)O)O)C(C)C |
Origin of Product |
United States |
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